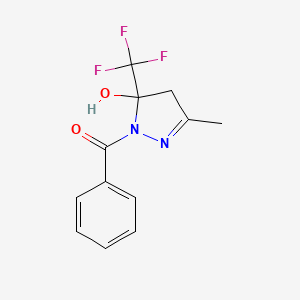
N-cyclohexyl-N'-(3-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(3-fluorophenyl)urea, also known as CFU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a pharmacological tool. CFU is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in sensory perception and pain signaling. In
Wirkmechanismus
N-cyclohexyl-N'-(3-fluorophenyl)urea acts as a competitive antagonist of TRPV1 channels, binding to the channel pore and preventing the influx of calcium ions. This leads to the inhibition of pain signaling and the reduction of neuronal excitability. N-cyclohexyl-N'-(3-fluorophenyl)urea has also been shown to modulate other ion channels and receptors, such as the P2X3 receptor and the voltage-gated sodium channel Nav1.7, further contributing to its analgesic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(3-fluorophenyl)urea has been shown to effectively reduce pain responses in animal models of various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain. N-cyclohexyl-N'-(3-fluorophenyl)urea has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N-cyclohexyl-N'-(3-fluorophenyl)urea has been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-(3-fluorophenyl)urea has several advantages as a pharmacological tool, including its high potency and selectivity for TRPV1 channels, its ability to block pain responses in various pain conditions, and its anti-inflammatory and anxiolytic effects. However, N-cyclohexyl-N'-(3-fluorophenyl)urea also has some limitations, including its poor solubility in water and its potential off-target effects on other ion channels and receptors.
Zukünftige Richtungen
Future research on N-cyclohexyl-N'-(3-fluorophenyl)urea could focus on several areas, including the development of more efficient synthesis methods, the optimization of N-cyclohexyl-N'-(3-fluorophenyl)urea derivatives with improved pharmacological properties, and the investigation of the potential therapeutic applications of N-cyclohexyl-N'-(3-fluorophenyl)urea in various pain conditions and inflammatory diseases. Additionally, further studies could explore the molecular mechanisms underlying the effects of N-cyclohexyl-N'-(3-fluorophenyl)urea on TRPV1 channels and other ion channels and receptors, providing insights into the development of novel pharmacological agents for pain management and drug discovery.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-(3-fluorophenyl)urea involves the reaction between cyclohexylisocyanate and 3-fluoroaniline in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate urea, which is then converted to N-cyclohexyl-N'-(3-fluorophenyl)urea by the removal of the protecting group. The yield of N-cyclohexyl-N'-(3-fluorophenyl)urea can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(3-fluorophenyl)urea has been extensively studied for its potential applications in pain management and drug development. TRPV1 channels are involved in the perception of noxious stimuli and are overexpressed in various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain. N-cyclohexyl-N'-(3-fluorophenyl)urea has been shown to effectively block TRPV1-mediated pain responses in animal models, suggesting its potential as a novel analgesic agent.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBECBKITPISKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385770 |
Source


|
| Record name | 1-cyclohexyl-3-(3-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(3-fluorophenyl)urea | |
CAS RN |
5361-25-1 |
Source


|
| Record name | 1-cyclohexyl-3-(3-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)

![N-[(5-chloro-2-thienyl)methyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4989201.png)

![N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)

![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)


![3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4989251.png)
![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)